Ethyl 4-methyl-3-nitrobenzoate
Overview
Description
Ethyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a benzene ring
Scientific Research Applications
Ethyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drugs, particularly those requiring nitroaromatic intermediates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Safety and Hazards
When handling Ethyl 4-methyl-3-nitrobenzoate, it is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers
There are several papers related to this compound. One paper discusses the synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid, a process similar to the synthesis of this compound . Another paper discusses the preparation of Ethyl 4-Nitrobenzoate using ultradispersed natural zeolite catalysts .
Mechanism of Action
Target of Action
Ethyl 4-methyl-3-nitrobenzoate is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It undergoes nitration , a process where a nitro group is added to an organic compound . This is followed by reduction , which involves the gain of electrons or loss of oxygen, converting the nitro group to an amine . The compound can also undergo Friedel-Crafts acylation , a process that introduces an acyl group into the compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the nitration and reduction of aromatic compounds . Nitration introduces a nitro group into the compound, which can then be reduced to an amine . These reactions can lead to the formation of new compounds with different properties.
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and the known properties of similar compounds. For instance, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic reactions, and excreted through the kidneys .
Result of Action
The result of this compound’s action is the transformation of the target compound through the addition of a nitro group and its subsequent reduction to an amine . This can lead to the formation of new compounds with different chemical and physical properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the presence of catalysts . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as Ethyl 4-methyl-3-nitrobenzoate, can participate in various biochemical reactions . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nitro compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require maintaining a low temperature during nitration to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction parameters and can lead to higher conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 4-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and ethanol.
Comparison with Similar Compounds
Ethyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoates such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-nitrobenzoate: Lacks the methyl group on the benzene ring.
Ethyl 4-nitrobenzoate: Lacks the methyl group and has the nitro group in a different position.
Properties
IUPAC Name |
ethyl 4-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOACYVHDUBZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565861 | |
Record name | Ethyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-15-1 | |
Record name | Ethyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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